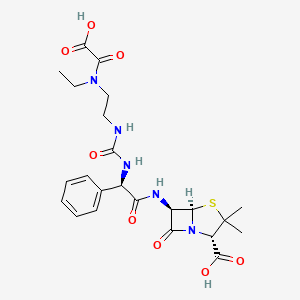
War49C2mnx
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
War49C2mnx is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of War49C2mnx involves a multi-step process that includes the following key steps:
Initial Formation: The initial formation of the core structure of this compound is achieved through a series of condensation reactions. These reactions typically involve the use of aldehydes and amines under controlled temperature and pH conditions.
Intermediate Formation: The intermediate compounds are then subjected to cyclization reactions, which are facilitated by catalysts such as palladium or platinum. These reactions are carried out under high-pressure conditions to ensure the formation of the desired cyclic structure.
Final Modification: The final step involves the introduction of functional groups to the core structure. This is achieved through substitution reactions using reagents such as halogens or alkyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
War49C2mnx undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of ketones or carboxylic acids.
Reduction: Reduction of this compound is achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction converts the compound into alcohols or amines.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups. Common reagents for these reactions include halogens and alkyl groups.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkyl groups
Major Products Formed
The major products formed from the reactions of this compound include ketones, carboxylic acids, alcohols, and amines. These products are valuable intermediates in various chemical processes and have applications in pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
War49C2mnx has a wide range of applications in scientific research, including:
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis. Its stability and reactivity make it an ideal candidate for the formation of complex molecules.
Biology: In biological research, this compound is used as a probe to study cellular processes. Its ability to interact with specific biomolecules allows researchers to investigate the mechanisms of various biological pathways.
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory and anti-cancer properties.
Industry: In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for the development of high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of War49C2mnx involves its interaction with specific molecular targets within cells. The compound binds to enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, this compound has been shown to inhibit the activity of certain kinases, leading to the suppression of inflammatory responses. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways.
Eigenschaften
CAS-Nummer |
64844-70-8 |
|---|---|
Molekularformel |
C23H29N5O8S |
Molekulargewicht |
535.6 g/mol |
IUPAC-Name |
(2S,5R,6R)-6-[[(2R)-2-[2-[ethyl(oxalo)amino]ethylcarbamoylamino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H29N5O8S/c1-4-27(18(31)21(34)35)11-10-24-22(36)26-13(12-8-6-5-7-9-12)16(29)25-14-17(30)28-15(20(32)33)23(2,3)37-19(14)28/h5-9,13-15,19H,4,10-11H2,1-3H3,(H,25,29)(H,32,33)(H,34,35)(H2,24,26,36)/t13-,14-,15+,19-/m1/s1 |
InChI-Schlüssel |
YXRSTHOXBOCROS-BKEDOTJMSA-N |
Isomerische SMILES |
CCN(CCNC(=O)N[C@H](C1=CC=CC=C1)C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)C(=O)C(=O)O |
Kanonische SMILES |
CCN(CCNC(=O)NC(C1=CC=CC=C1)C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)O)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-](/img/structure/B13412715.png)
![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B13412721.png)
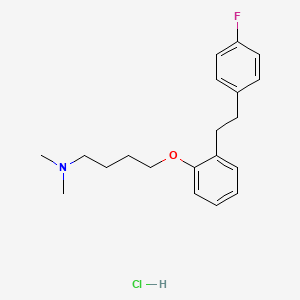
![5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B13412730.png)
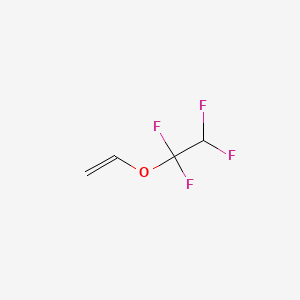
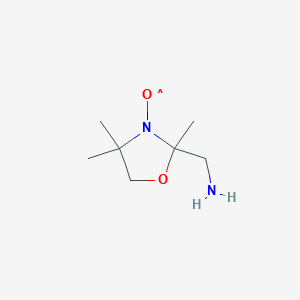
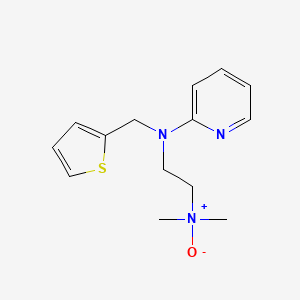
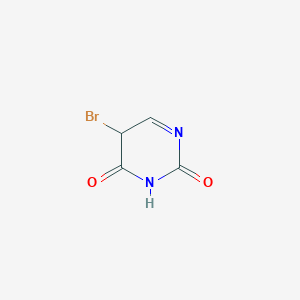
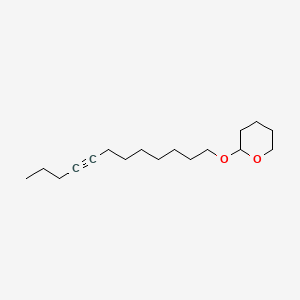
![2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine](/img/structure/B13412779.png)

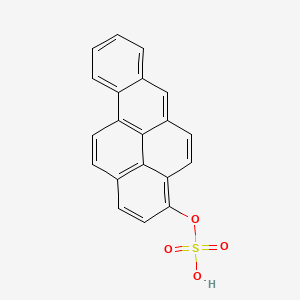

![N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide](/img/structure/B13412800.png)
